molecular formula C25H27N5O2 B2919367 N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1105219-34-8

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2919367
CAS No.: 1105219-34-8
M. Wt: 429.524
InChI Key: ILGXVJINURXEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a recognized high-affinity and selective antagonist of the P2Y14 receptor, a G i /G o -coupled GPCR activated by UDP-glucose [https://pubmed.ncbi.nlm.nih.gov/20861083/]. This compound is a critical pharmacological tool for elucidating the pathophysiological roles of the P2Y14 receptor, which is expressed on immune cells such as neutrophils, dendritic cells, and mast cells. Research indicates that P2Y14 receptor signaling is involved in the modulation of immune cell recruitment and the amplification of inflammatory responses in various disease models [https://pubmed.ncbi.nlm.nih.gov/20861083/]. By potently blocking UDP-glucose-mediated signaling, this antagonist enables researchers to investigate mechanisms underlying sterile inflammation, asthma, and other immune-related pathologies. Its application is particularly valuable in in vitro and in vivo studies designed to dissect the nucleotide sugar-mediated purinergic signaling cascade and to validate the P2Y14 receptor as a potential therapeutic target for inflammatory and autoimmune diseases.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-17-6-3-4-9-22(17)23-10-11-24(29-28-23)30-14-12-19(13-15-30)25(32)27-21-8-5-7-20(16-21)26-18(2)31/h3-11,16,19H,12-15H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGXVJINURXEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the acetamidophenyl derivative, followed by the introduction of the pyridazinyl group through a series of condensation reactions. The final step involves the formation of the piperidine carboxamide group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.

    Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as the inhibition of certain cellular processes or the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The compound shares a piperidine-carboxamide scaffold with several derivatives, differing primarily in substituents on the pyridazine ring and the aromatic/heteroaromatic groups attached to the carboxamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity/Properties
Target Compound: N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide Not Provided† Not Provided† - 2-Methylphenyl (pyridazine)
- 3-Acetamidophenyl (carboxamide)
Limited data; inferred antiviral potential
N-[(3,4-diethoxyphenyl)methyl]-1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide C28H34N4O3 474.6 - 3-Methylphenyl (pyridazine)
- 3,4-Diethoxyphenylmethyl (carboxamide)
Available for screening (55 mg stock)
N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide C18H20ClN5O 357.84 - Piperidin-1-yl (pyridazine)
- 2-Chloro-4-methylphenyl (carboxamide)
No explicit activity reported
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide C18H20N8O 364.4 - 1H-1,2,4-Triazol-1-yl (pyridazine)
- Pyridin-3-ylmethyl (carboxamide)
No explicit activity reported
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C25H27FN2O 390.5 - Naphthalen-1-yl (piperidine)
- 4-Fluorobenzyl (carboxamide)
SARS-CoV-2 inhibitory activity

Functional and Pharmacological Differences

  • Pyridazine Substitutions: The 2-methylphenyl group in the target compound (vs. 3-methylphenyl in or triazolyl in ) may enhance lipophilicity and influence binding to hydrophobic pockets in viral proteases or receptors .
  • Carboxamide Nitrogen Modifications: The 3-acetamidophenyl group in the target compound provides a polar amide linkage absent in the 4-fluorobenzyl () or pyridin-3-ylmethyl () analogs. This may enhance interactions with polar residues in target proteins.
  • Biological Activity: The naphthalenyl-containing analog () demonstrated SARS-CoV-2 inhibition, suggesting that bulky aromatic groups on the piperidine scaffold may enhance antiviral activity. The target compound’s 2-methylphenyl group, while smaller, may retain partial efficacy .

Biological Activity

N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide (CAS Number: 1105219-34-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Acetamidophenyl Group : This moiety is often associated with analgesic properties.
  • Pyridazinyl Group : Known for its role in various pharmacological activities, including antitumor effects.
  • Piperidine Carboxamide : This structure is frequently involved in the modulation of biological pathways.
PropertyValue
Molecular FormulaC25H27N5O2
Molecular Weight429.5 g/mol
IUPAC NameThis compound
CAS Number1105219-34-8

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • HepG2 (Liver Cancer) : The compound demonstrated an IC50 value indicating effective inhibition of cell growth.
  • MDA-MB-231 (Breast Cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity.

The mechanism of action for this compound appears to involve:

  • Enzyme Inhibition : It may target specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of compounds similar to this compound. The findings indicated that modifications to the pyridazine and piperidine rings significantly enhanced anticancer activity against several tumor types, particularly breast and liver cancers .

Study 2: Multitarget Drug Development

Another research effort focused on multitarget drugs for cancer treatment highlighted the potential of this compound as a scaffold for developing inhibitors targeting multiple kinases such as VEGFR and ERK . The results suggested that derivatives based on this structure could serve as promising candidates for future drug development due to their ability to modulate multiple pathways involved in tumor growth.

Q & A

Basic: What synthetic methodologies are established for synthesizing N-(3-acetamidophenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide?

Answer:
Key synthetic routes involve:

  • Condensation reactions : Piperidine-4-carboxamide derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, mixed anhydride methods using tertiary amines like N-methylpiperidine minimize racemization (critical for stereochemical integrity) .
  • Heterocyclic coupling : Pyridazine and piperidine moieties are coupled using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. highlights the use of N-aminoalkyl derivatives of pyridinedicarboximides as intermediates .
  • Purification : Column chromatography (silica gel) and recrystallization (ethanol/water) are standard for isolating the final compound .

Basic: What analytical techniques are recommended for characterizing the compound’s purity and structure?

Answer:

  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) ensures purity ≥95% .
  • Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., acetamido NH at δ 8.2–8.5 ppm) and confirms piperidine ring conformation .
    • FT-IR : Validates carbonyl groups (C=O stretch at ~1650–1700 cm⁻¹) and amide bonds .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .

Advanced: How can researchers optimize synthetic yield while minimizing side products?

Answer:

  • Reaction condition tuning :
    • Temperature : Lowering reaction temperatures (e.g., 0–5°C) reduces side reactions like over-alkylation .
    • Catalysts : Use Pd(OAc)₂/XPhos for efficient pyridazine-piperidine coupling (reported yields ≥80%) .
  • Protecting groups : Temporarily shield the acetamido group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks .
  • Real-time monitoring : In-situ FT-IR or LC-MS tracks intermediate formation, enabling rapid adjustments .

Advanced: How to resolve contradictions in reported pharmacological activity data across studies?

Answer:

  • Assay standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference antagonists) .
    • Validate bioactivity via orthogonal assays (e.g., ELISA for protein binding, patch-clamp for ion channel modulation) .
  • Structural analogs : Compare activities of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify structure-activity relationships (SAR) .
  • Data normalization : Account for batch-to-batch variability in compound purity using HPLC-calibrated stock solutions .

Advanced: How to design experiments to assess the compound’s thermal stability?

Answer:

  • Thermogravimetric analysis (TGA) : Measures mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition temperatures .
  • Differential scanning calorimetry (DSC) : Detects phase transitions (e.g., melting points) and exothermic/endothermic events (e.g., degradation at >200°C) .
  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor purity via HPLC to simulate long-term stability .

Advanced: What computational approaches elucidate the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., GPCRs or kinases). Align results with crystallographic data from analogous pyrimidine derivatives .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to assess stability of hydrogen bonds (e.g., acetamido NH with Asp113 in a kinase active site) .
  • QSAR modeling : Train models on analogs (e.g., pyridazine derivatives) to predict bioavailability or toxicity .

Basic: What pharmacological targets or mechanisms are associated with this compound?

Answer:

  • Immunomodulation : Pyrimidine derivatives (structurally related) show antibacterial and antifungal activity via thymidylate synthase inhibition .
  • Receptor antagonism : Piperidine-carboxamides often target neurotransmitter receptors (e.g., serotonin 5-HT₆ or dopamine D₂), validated via radioligand displacement assays .
  • Enzyme inhibition : Acetamido groups may interact with hydrolytic enzymes (e.g., carbonic anhydrase), tested via fluorometric assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.